alpha-Carboline-15N2

Overview

Description

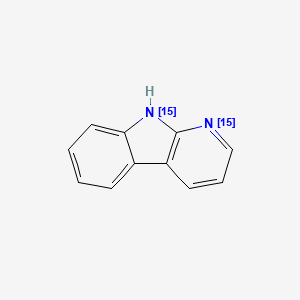

alpha-Carboline-15N2 is a nitrogen-15 isotopically labeled derivative of alpha-carboline, a heterocyclic aromatic compound comprising a pyridine ring fused to an indole structure. The incorporation of two ¹⁵N isotopes enables its use in advanced spectroscopic studies, such as nuclear magnetic resonance (NMR) and isotope tracing in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of alpha-Carboline-15N2 involves several synthetic routes. One common method includes the ring closure reaction of a precursor compound in the presence of a palladium catalyst, a ligand, and a base . Another method involves the Graebe-Ullmann reaction, which synthesizes carbolines through the preparation of substituted pyridylbenzotriazoles followed by thermal decomposition .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of palladium catalysts and ligands is common in industrial settings to facilitate efficient ring closure reactions .

Chemical Reactions Analysis

Types of Reactions: Alpha-Carboline-15N2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific research applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenation and alkylation reactions often involve reagents like halogens (chlorine, bromine) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of carboline N-oxides, while reduction can yield various reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Alpha-carboline derivatives, including alpha-carboline-15N2, have shown promising anticancer activities. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of alpha-carboline have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines, demonstrating IC50 values indicating significant potency against tumors . The mechanism often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair .

Neuroprotective Effects

Alpha-carbolines are also recognized for their neuroprotective properties. Studies have indicated that these compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the carboline ring can enhance AChE inhibitory activity, making them potential candidates for Alzheimer's treatment .

Neuropharmacology

Role in Neurotransmission

this compound has been investigated for its role in modulating neurotransmitter systems. It has been shown to interact with GABA receptors, potentially influencing anxiety and mood disorders . The compound's ability to affect neurotransmitter levels makes it a candidate for further studies in psychopharmacology.

Research on Metabolic Pathways

The nitrogen labeling in this compound allows researchers to trace its metabolic pathways using techniques such as mass spectrometry. This application is particularly useful in understanding the pharmacokinetics of the compound and its metabolites in biological systems .

Biochemical Studies

Inhibition Studies

this compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. For example, it has been tested as an inhibitor of beta-glucuronidase, an enzyme implicated in various metabolic disorders and chemotherapy-induced diarrhea . Such studies highlight the compound's potential utility in therapeutic applications beyond cancer.

Structure-Activity Relationship (SAR) Insights

Research has revealed that the biological activity of alpha-carboline derivatives is highly dependent on their structural modifications. For instance, substituents at specific positions on the carboline ring can significantly enhance or diminish their bioactivity against various targets . This insight is crucial for the design of new derivatives with improved efficacy.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of alpha-Carboline-15N2 involves its interaction with various molecular targets and pathways. The compound’s isotopic labeling allows for precise tracking in biological systems, aiding in the study of its effects on cellular processes. Alpha-carboline derivatives have been shown to interact with enzymes and receptors, influencing pathways related to inflammation, neuroprotection, and cell proliferation .

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula : C₁₁H₈¹⁵N₂ (inferred from standard carboline structure and isotopic substitution).

- Molecular Weight : ~170.17 g/mol (calculated from isotopic masses).

- Synthesis : Prepared via multi-step organic reactions involving adamantylated azolo-azines, with crystallographic data confirming its structure (Supporting Information Files 2 and 3 in ).

- Applications : Used in structural biology for NMR-based conformational studies and as a tracer in enzymatic inhibition research due to its heterocyclic framework .

Structural Analogs

a) Beta-Carboline

- Molecular Formula: C₁₁H₈N₂ (non-isotopic).

- Key Differences :

- Structure : Beta-carboline differs in the position of the pyridine-indole fusion, leading to distinct electronic properties.

- Synthesis : Synthesized via Pictet-Spengler cyclization, contrasting with the adamantylation steps used for alpha-carboline-15N2 .

- Applications : Beta-carboline derivatives are studied for neuroactive properties, whereas this compound is tailored for isotopic tracing .

b) Quinoline Derivatives (e.g., CAS 6530-09-2)

- Molecular Formula : C₇H₁₆Cl₂N₂.

- Key Differences :

- Structure : Contains a single nitrogen heterocycle vs. This compound’s dual nitrogen system.

- Synthesis : Prepared via amine coupling reactions (e.g., HATU-mediated), differing from the cyclization methods for carbolines .

- Solubility : Higher aqueous solubility (38.4 mg/mL) compared to this compound’s lower solubility (~0.7 mg/mL inferred from similar aromatic compounds) .

Isotopic Analogs

a) Urea-15N2 (CAS 2067-80-3)

- Molecular Formula : H₂¹⁵NCO¹⁵NH₂.

- Molecular Weight : 62.04 g/mol .

- Comparison :

- Structure : A simple diamide vs. This compound’s polycyclic system.

- Synthesis : Produced via ¹⁵NH₃ and CO₂ condensation, a simpler process than carboline’s multi-step synthesis .

- Applications : Primarily used in metabolic studies (e.g., urea cycle tracing), whereas this compound is applied in protein-ligand interaction studies .

b) L-ARGININE:HCl (alpha-15N+)

- Molecular Formula : C₆H₁₄¹⁵N₃O₂·HCl.

- Molecular Weight : 211.66 g/mol .

- Comparison: Structure: A linear amino acid vs. This compound’s planar heterocycle. Isotopic Labeling: Single ¹⁵N vs. dual labeling in this compound, affecting NMR signal splitting patterns . Applications: Used in peptide synthesis and bone turnover studies, contrasting with carboline’s focus on enzyme inhibition .

Data Tables

Table 1: Structural and Isotopic Comparison

Biological Activity

Alpha-Carboline-15N2, a nitrogen-labeled derivative of alpha-carboline, is part of a broader class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Synthesis

Alpha-carbolines are characterized by a fused pyridine and indole structure, which contributes to their biological properties. The synthesis of this compound involves specific methodologies that enhance its efficacy and bioavailability. Recent advancements in synthetic techniques have focused on developing environmentally friendly methods, such as CuBr2-catalyzed oxidation processes that yield high purity and efficiency .

Biological Activities

This compound exhibits a range of biological activities, including:

- Antitumor Activity : Studies have shown that alpha-carboline derivatives can inhibit tumor cell proliferation. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting significant cytotoxic potential .

- Antimicrobial Properties : Alpha-carbolines have been noted for their antimicrobial effects against both Gram-positive and Gram-negative bacteria. Mechanistic studies indicate that these compounds disrupt bacterial membranes and induce oxidative stress .

- Neuroprotective Effects : Research indicates that alpha-carbolines may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. They appear to modulate neurotransmitter systems, including GABAergic pathways, which are crucial for maintaining neural health .

The mechanisms underlying the biological activities of this compound are multifaceted:

- DNA Interaction : These compounds can intercalate into DNA, leading to the inhibition of topoisomerase II activity, which is essential for DNA replication and repair .

- Reactive Oxygen Species (ROS) Generation : Alpha-carbolines induce ROS accumulation, contributing to their cytotoxic effects on cancer cells and pathogens .

- Signal Pathway Modulation : They may influence various signaling pathways, including those involved in apoptosis and cell cycle regulation, enhancing their therapeutic potential against cancers and other diseases .

Case Studies

Several studies exemplify the biological activity of this compound:

- Anticancer Studies : In vitro assays demonstrated that alpha-carboline derivatives exhibited selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and HL-60 (leukemia), with IC50 values ranging from 0.01 to 0.3 μM .

- Antimicrobial Efficacy : A recent study reported that specific beta-carboline derivatives showed enhanced antimicrobial activity with EC50 values significantly lower than conventional antibiotics, indicating potential as new antimicrobial agents .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing α-Carboline-<sup>15</sup>N2 with isotopic purity, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis should follow protocols validated by <sup>15</sup>N isotopic labeling, using precursors like <sup>15</sup>N-enriched tryptophan derivatives. Key steps include:

- Purification : Column chromatography with silica gel or HPLC to isolate intermediates and final products.

- Isotopic Purity Verification : High-resolution mass spectrometry (HRMS) to confirm isotopic enrichment (>98%) and exclude unlabeled byproducts .

- Replication : Detailed experimental procedures (solvent ratios, reaction times, temperatures) must be documented in the Supporting Information to enable replication .

Q. Which analytical techniques are essential for characterizing α-Carboline-<sup>15</sup>N2, and how should spectral data be interpreted?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals. Report chemical shifts to 0.01 ppm (<sup>1</sup>H) and 0.1 ppm (<sup>13</sup>C), with multiplet structures and coupling constants .

- IR Spectroscopy : Confirm functional groups (e.g., indole NH stretch at ~3400 cm<sup>-1</sup>).

- Elemental Analysis : Ensure ±0.4% agreement with theoretical values for C, H, N .

- Data Presentation : Include raw spectra in Supporting Information with annotated assignments .

Q. How can researchers design initial bioactivity assays for α-Carboline-<sup>15</sup>N2 to assess its pharmacological potential?

- Methodological Answer :

- Target Selection : Prioritize targets linked to carboline analogs (e.g., MAO inhibitors, DNA intercalators).

- Dose-Response Curves : Use in vitro models (cell lines, enzyme assays) with positive controls (e.g., harmine for MAO inhibition).

- Statistical Validation : Replicate experiments (n ≥ 3) and report IC50 values with confidence intervals .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported binding affinities of α-Carboline-<sup>15</sup>N2 across different studies?

- Methodological Answer :

- Meta-Analysis : Compare experimental conditions (buffer pH, temperature, assay type) from primary sources.

- Control Experiments : Replicate conflicting studies under standardized conditions.

- Advanced Techniques : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, reducing artifacts from fluorescence/quenching .

Q. What strategies optimize <sup>15</sup>N isotopic tracing in metabolic studies of α-Carboline-<sup>15</sup>N2?

- Methodological Answer :

- LC-MS/MS Workflow : Employ stable isotope-resolved metabolomics (SIRM) to track <sup>15</sup>N incorporation into metabolites.

- Data Normalization : Use internal standards (e.g., <sup>13</sup>C-labeled analogs) to correct for ion suppression .

- Validation : Cross-check with <sup>1</sup>H-<sup>15</sup>N HMBC NMR to confirm isotopic labeling sites .

Q. How can researchers address challenges in crystallizing α-Carboline-<sup>15</sup>N2 for X-ray diffraction studies?

- Methodological Answer :

- Crystallization Screens : Use sparse-matrix screens (e.g., Hampton Research Crystal Screen) with varied precipulants (PEGs, salts).

- Cryoprotection : Soak crystals in glycerol or ethylene glycol before flash-freezing.

- Data Collection : Synchrotron radiation for high-resolution (<1.5 Å) data, refining models with <sup>15</sup>N isotopic parameters in software like PHENIX .

Q. What computational methods validate the electronic structure of α-Carboline-<sup>15</sup>N2 and predict its reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-311+G(d,p) level.

- NMR Chemical Shift Prediction : Compare computed (GIAO method) and experimental shifts to confirm tautomeric forms .

- Reactivity Maps : Generate electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites .

Q. Data Analysis & Reporting Standards

Q. How can researchers design collaborative studies to explore α-Carboline-<sup>15</sup>N2’s mechanism of action across disciplines?

- Methodological Answer :

- Milestone Planning : Define objectives (e.g., structural biology, in vivo efficacy) with timelines.

- Task Allocation : Assign roles (synthesis, bioassays, computational modeling) based on expertise.

- Conflict Resolution : Predefine protocols for reconciling interdisciplinary data discrepancies .

Properties

IUPAC Name |

9H-(115N)pyridino[2,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-2-6-10-8(4-1)9-5-3-7-12-11(9)13-10/h1-7H,(H,12,13)/i12+1,13+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMFPOGUJAAYHL-ULRYTFMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=C([15NH]2)[15N]=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.